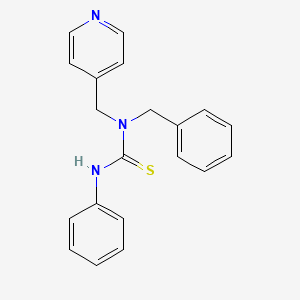
N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea, also known as BPPT, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiourea derivatives, which have been found to exhibit various biological activities such as antitumor, antiviral, and antimicrobial effects. BPPT has been shown to have promising results in scientific research, and
Wirkmechanismus
The mechanism of action of N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea is not fully understood, but it has been suggested that it acts by inhibiting the activity of enzymes involved in cell proliferation and DNA synthesis. N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has also been found to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has been found to have various biochemical and physiological effects. In vitro studies have shown that N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cell proliferation and DNA synthesis. N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has also been found to have antiviral activity against herpes simplex virus type 1 and type 2. In vivo studies have shown that N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has antitumor effects in animal models of breast cancer and prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has also been found to have promising results in scientific research, particularly in the area of cancer therapy. However, one limitation of using N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea in humans.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to test the safety and efficacy of N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea in animal models and eventually in human clinical trials. Additionally, N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea could be used as a lead compound for the development of new drugs with improved therapeutic properties.
Synthesemethoden
N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea can be synthesized using a simple method that involves the reaction of benzyl isothiocyanate, phenyl isothiocyanate, and 4-picolylamine in the presence of a base such as potassium carbonate. The reaction yields N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea as a white solid with a high yield. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as antitumor, antiviral, and antimicrobial effects. In scientific research, N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has been tested for its ability to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been found to have antiviral activity against herpes simplex virus type 1 and type 2.
Eigenschaften
IUPAC Name |
1-benzyl-3-phenyl-1-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c24-20(22-19-9-5-2-6-10-19)23(15-17-7-3-1-4-8-17)16-18-11-13-21-14-12-18/h1-14H,15-16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUBJAKPCRJJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=NC=C2)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795071 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

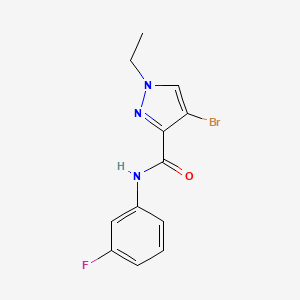
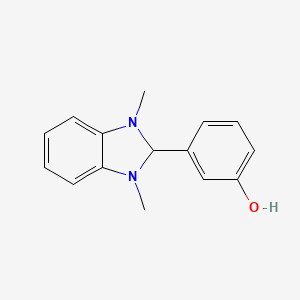
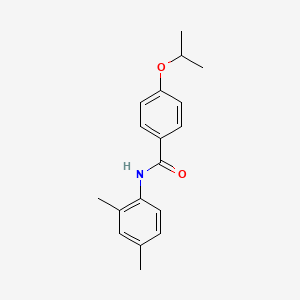
![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)
![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)
![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)
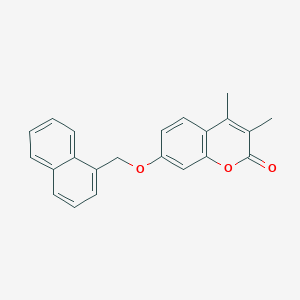
![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)
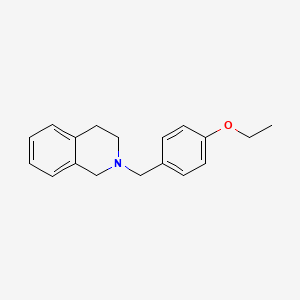
![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5854319.png)
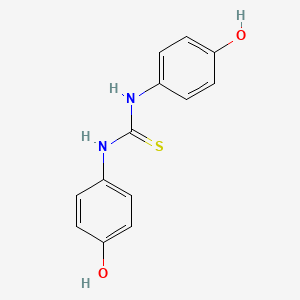
![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5854338.png)